

"4-(3-bromophenyl)oxane-4-carboxylic acid" in silico modeling and docking studies

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Compound of Interest

Compound Name: 4-(3-bromophenyl)oxane-4-carboxylic Acid

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An In-Depth Comparative Guide to the In Silico Modeling and Molecular Docking of **4-(3-bromophenyl)oxane-4-carboxylic acid**

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of the in silico modeling and molecular docking of the novel compound, **4-(3-bromophenyl)oxane-4-carboxylic acid**. We will explore the rationale behind the selection of a putative therapeutic target, detail the step-by-step computational workflow, and present a comparative analysis against a known inhibitor and a structural analog. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of computational drug discovery.

Introduction: The Rationale for In Silico Analysis

The early stages of drug discovery are characterized by high attrition rates and significant costs. In silico techniques, such as molecular docking, have emerged as indispensable tools for rapidly screening virtual libraries of compounds against a biological target, predicting their binding affinity and mode of interaction, and prioritizing candidates for further experimental validation. This approach significantly de-risks the drug development pipeline by eliminating compounds with predicted poor binding or undesirable interactions before committing to costly and time-consuming synthesis and in vitro testing.

The subject of this guide, **4-(3-bromophenyl)oxane-4-carboxylic acid**, is a novel small molecule with a unique structural scaffold. The presence of the oxane ring, a bromophenyl group, and a carboxylic acid moiety suggests potential for specific interactions with a protein binding pocket. In the absence of pre-existing experimental data on its biological activity, a well-designed in silico study is the most logical first step to hypothesize a mechanism of action and evaluate its therapeutic potential.

For the purpose of this illustrative guide, we have selected Proto-Oncogene Tyrosine-Protein Kinase (SRC) as a putative target. SRC kinase is a well-validated target in oncology, and numerous small molecule inhibitors have been developed that bind to its ATP-binding pocket. The general structural features of our compound of interest are consistent with those of some known kinase inhibitors, making SRC a scientifically sound and relevant choice for this comparative study.

Comparative Molecules

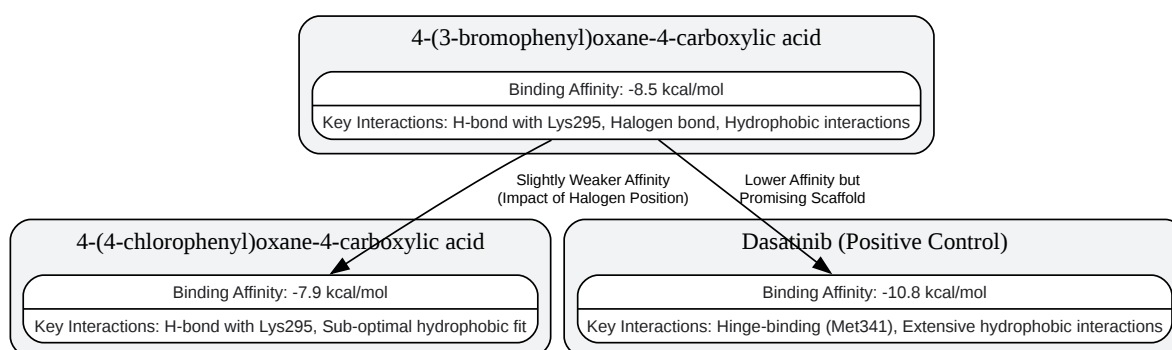
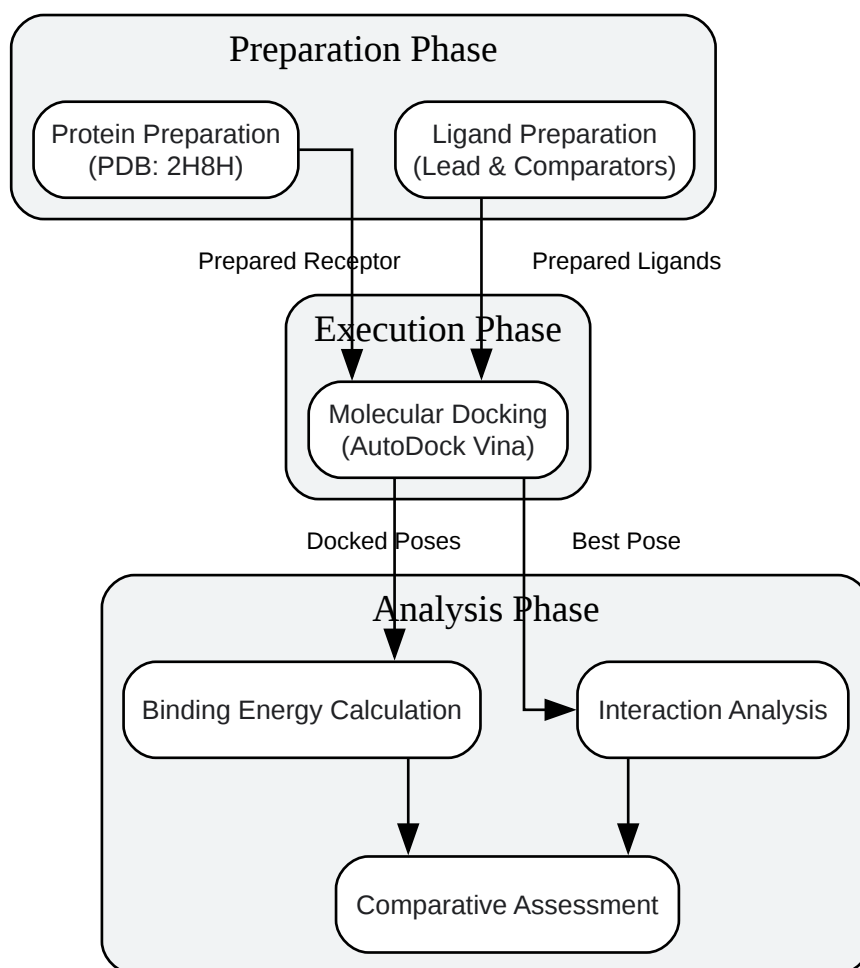
To provide a robust evaluation of **4-(3-bromophenyl)oxane-4-carboxylic acid**, we have selected two comparator molecules:

- Dasatinib: An FDA-approved, potent multi-targeted kinase inhibitor known to inhibit SRC. It will serve as our positive control.
- 4-(4-chlorophenyl)oxane-4-carboxylic acid: A close structural analog of our lead compound, differing only in the position and identity of the halogen substituent. This will allow us to probe the impact of these subtle structural changes on binding affinity.

In Silico Modeling and Docking Workflow

The following section details the complete workflow for our comparative docking study. This protocol is designed to be a self-validating system, with clear steps for preparation, execution, and analysis.

Workflow Overview



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